3-O-Demethylmonensin A

Description

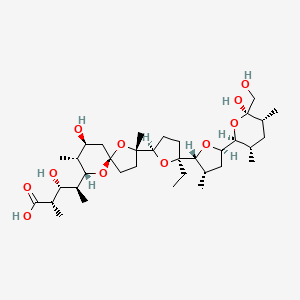

Structure

3D Structure

Properties

CAS No. |

92096-16-7 |

|---|---|

Molecular Formula |

C35H60O11 |

Molecular Weight |

656.8 g/mol |

IUPAC Name |

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-hydroxy-2-methylpentanoic acid |

InChI |

InChI=1S/C35H60O11/c1-9-33(30-19(3)15-25(42-30)28-18(2)14-20(4)35(41,17-36)45-28)11-10-26(43-33)32(8)12-13-34(46-32)16-24(37)21(5)29(44-34)22(6)27(38)23(7)31(39)40/h18-30,36-38,41H,9-17H2,1-8H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30+,32-,33-,34+,35-/m0/s1 |

InChI Key |

HQPUMSXNLBJIRZ-ZVSDQPDZSA-N |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)O)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Demethylmonensin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylmonensin A is a derivative of monensin A, a polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. Like its parent compound, 3-O-Demethylmonensin A exhibits significant biological activity by selectively complexing with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), and transporting them across lipid membranes. This disruption of cellular ion homeostasis is the primary mechanism behind its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 3-O-Demethylmonensin A, intended for researchers and professionals in drug development.

Chemical Structure and Identification

3-O-Demethylmonensin A is structurally similar to monensin A, with the key difference being the absence of a methyl group at the 3-O position. This modification, while seemingly minor, can influence its biological efficacy and ionophoric properties.

The definitive structure of the sodium salt of 3-O-Demethylmonensin A has been elucidated by X-ray crystallography.[1] The molecule folds into a specific conformation that creates a hydrophilic cavity, lined with oxygen atoms, which chelates the sodium ion. The exterior of the complex is lipophilic, facilitating its passage through the lipid bilayer of cell membranes.

Key Identifiers:

-

Chemical Formula: C₃₅H₆₀O₁₁

-

Molecular Weight: 656.85 g/mol [2]

-

CAS Number: 92096-16-7

Physicochemical Properties

| Property | Value (for Monensin A) | Reference |

| Melting Point | 103-105 °C (monohydrate) | [3] |

| pKa | 6.6 (in 66% DMF) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, dimethylformamide, acetone, diethyl ether, and benzene. | [4][5] |

Biological Activity and Mechanism of Action

3-O-Demethylmonensin A is classified as a polyether ionophore antibiotic.[6] Its primary biological function stems from its ability to disrupt the electrochemical gradients across cellular membranes.

Ionophore-Mediated Ion Transport

The core mechanism of action for 3-O-Demethylmonensin A involves the transport of monovalent cations across biological membranes.[6] This process can occur through two primary mechanisms, as has been described for monensin A:

-

Electroneutral Exchange: The ionophore can facilitate a one-for-one exchange of a cation (e.g., Na⁺) for a proton (H⁺), resulting in no net change in the membrane potential.[3]

-

Electrogenic Transport: In this mode, the ionophore transports a cation across the membrane without a counter-ion, leading to a change in the membrane potential.[3]

The following diagram illustrates the general mechanism of ionophore-mediated cation transport:

Caption: General mechanism of ionophore-mediated cation transport.

Disruption of Ion Homeostasis and Downstream Signaling

By transporting cations into the cell, 3-O-Demethylmonensin A disrupts the delicate ionic balance, leading to a cascade of downstream cellular effects. The influx of Na⁺ and efflux of H⁺ can lead to an increase in intracellular pH and a decrease in the sodium gradient, which is crucial for numerous cellular processes.

The disruption of ion homeostasis can trigger various signaling pathways, ultimately leading to cellular stress and, in the case of microorganisms, cell death. While specific pathways for 3-O-Demethylmonensin A have not been detailed, ionophores, in general, are known to induce pathways related to:

-

Cellular Stress Responses: Alterations in ion concentrations can activate stress-activated protein kinases.

-

Apoptosis: Severe disruption of cellular homeostasis can trigger programmed cell death.

-

Autophagy: As a cellular survival mechanism, autophagy can be induced in response to the stress caused by ionophores.[7]

The following diagram outlines the potential downstream effects of disrupted ion homeostasis:

Caption: Potential downstream signaling consequences of ionophore activity.

Antimicrobial Activity

The primary therapeutic application of monensin and its derivatives is as an antimicrobial agent, particularly against Gram-positive bacteria.[8] The disruption of the cell membrane's ion gradients is a potent mechanism for inhibiting bacterial growth and viability. The antimicrobial spectrum of 3-O-Demethylmonensin A is expected to be similar to that of monensin A, which includes activity against bacteria from the genera Micrococcus, Bacillus, and Staphylococcus.[8]

Experimental Protocols

While specific, validated protocols for 3-O-Demethylmonensin A are not widely published, the following sections outline the general methodologies for key experiments based on standard practices for ionophores.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. A standard broth microdilution method can be employed.

Protocol Outline:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of 3-O-Demethylmonensin A: A stock solution of the compound is serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of 3-O-Demethylmonensin A that completely inhibits visible bacterial growth.

The following diagram illustrates the workflow for an MIC assay:

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Ion Transport Assay using Ion-Selective Fluorescent Dyes

The ionophoric activity of 3-O-Demethylmonensin A can be quantified by measuring its ability to transport cations across artificial lipid vesicles (liposomes) loaded with an ion-sensitive fluorescent dye.

Protocol Outline:

-

Liposome Preparation: Liposomes are prepared with an encapsulated fluorescent dye that is sensitive to the cation of interest (e.g., a sodium-sensitive dye). The external dye is removed by size-exclusion chromatography.

-

Fluorescence Measurement: The liposome suspension is placed in a fluorometer.

-

Addition of Cations: A salt of the cation to be tested (e.g., NaCl) is added to the external solution.

-

Addition of Ionophore: 3-O-Demethylmonensin A is added to the liposome suspension.

-

Monitoring Fluorescence: The change in fluorescence intensity over time is monitored. An increase or decrease in fluorescence (depending on the dye) indicates the transport of the cation into the liposomes, mediated by the ionophore.

Quantitative Data

Specific quantitative data for the biological activity of 3-O-Demethylmonensin A, such as MIC values against a panel of microorganisms or IC₅₀ values in various cell lines, are not extensively reported in publicly accessible literature. Research in this area would be valuable to fully characterize its potential as a therapeutic agent. For comparison, the parent compound monensin A has reported MIC values against various Gram-positive bacteria.

Conclusion

3-O-Demethylmonensin A is a structurally defined derivative of the ionophore antibiotic monensin A. Its biological activity is predicated on its ability to transport monovalent cations across lipid membranes, thereby disrupting cellular ion homeostasis. While its general mechanism of action is understood, a detailed characterization of its physicochemical properties, a comprehensive antimicrobial profile with quantitative data, and an elucidation of its effects on specific cellular signaling pathways are areas that warrant further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-O-Demethyl Monensin A | Axios Research [axios-research.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Monensin - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]

- 7. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Biosynthesis of 3-O-Demethylmonensin A

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of 3-O-demethylmonensin A, a derivative of the polyether ionophore antibiotic monensin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

Chemical Synthesis of 3-O-Demethylmonensin A

The chemical synthesis of 3-O-demethylmonensin A from its parent compound, monensin A, can be achieved through a biomimetic oxidation approach. This method utilizes a salen-manganese complex, such as the Jacobsen catalyst, to mimic the action of cytochrome P450 enzymes, which are responsible for the O-demethylation of monensin A in vivo.

Experimental Protocol: Biomimetic O-Demethylation of Monensin A

This protocol is adapted from established procedures for Jacobsen catalyst-mediated oxidations.

Materials:

-

Monensin A

-

Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) as an oxidant

-

Dichloromethane (CH2Cl2), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve monensin A (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add Jacobsen's catalyst (0.1 equivalents) to the solution and stir until it dissolves.

-

Oxidant Addition: Slowly add the oxidant (e.g., iodosylbenzene, 1.5 equivalents) to the reaction mixture in small portions over a period of 1-2 hours. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (monensin A) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate 3-O-demethylmonensin A.

-

Characterization: Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Starting Material | Monensin A | N/A |

| Product | 3-O-Demethylmonensin A | N/A |

| Catalyst | Jacobsen's Catalyst | N/A |

| Oxidant | Iodosylbenzene or m-CPBA | N/A |

| Typical Yield | 40-60% (Estimated) | N/A |

| Purity | >95% after chromatography | N/A |

Experimental Workflow for Chemical Synthesis

Biosynthesis of 3-O-Demethylmonensin A

The biosynthesis of 3-O-demethylmonensin A is achieved by genetically modifying the monensin-producing bacterium, Streptomyces cinnamonensis. Specifically, the inactivation of the monE gene, which encodes an O-methyltransferase responsible for the methylation at the 3-O position of the monensin precursor, leads to the accumulation of 3-O-demethylmonensin A.

Biosynthesis Pathway of Monensin A and 3-O-Demethylmonensin A

The biosynthesis of monensin A is a complex process initiated by a type I polyketide synthase (PKS). The linear polyketide chain undergoes a series of cyclization and oxidation reactions to form the characteristic polyether structure. The final steps in the biosynthesis involve tailoring enzymes, including a hydroxylase (MonD) and a methyltransferase (MonE). In the wild-type strain, MonE catalyzes the methylation of the hydroxyl group at the C-3 position. In a ΔmonE mutant, this step is blocked, resulting in the production of 3-O-demethylmonensin A.

Experimental Protocol: Fermentation of Streptomyces cinnamonensis ΔmonE

This protocol outlines the fermentation, extraction, and purification of 3-O-demethylmonensin A from a genetically engineered strain of S. cinnamonensis.

Materials:

-

Streptomyces cinnamonensis ΔmonE strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., SM-16 medium or a custom oil-based medium)

-

Standard fermentation equipment (shakers, fermenters)

-

Solvents for extraction (e.g., ethyl acetate, chloroform)

-

Silica gel for column chromatography

-

HPLC system for analysis and purification

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. cinnamonensis ΔmonE spores or mycelia into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 7-10 days at 28-30°C with vigorous aeration and agitation.

-

Extraction: After fermentation, acidify the broth to pH 3-4 with a suitable acid (e.g., HCl). Extract the whole broth with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction process to ensure complete recovery.

-

Purification:

-

Combine the organic extracts and concentrate under reduced pressure.

-

Pre-treat the crude extract with a short silica gel column to remove non-polar impurities like oils if an oil-based medium was used.

-

Further purify the product by silica gel column chromatography using a suitable solvent gradient.

-

For high purity, perform preparative HPLC.

-

-

Quantification and Characterization:

-

Analyze the purified product and fermentation broth samples by analytical HPLC to determine the concentration (titer) of 3-O-demethylmonensin A.

-

Confirm the identity of the product using mass spectrometry and NMR spectroscopy.

-

Quantitative Data for Biosynthesis

| Parameter | Value | Reference |

| Strain | Streptomyces cinnamonensis ΔmonE | [1] |

| Fermentation Time | 7-10 days | N/A |

| Product Titer | 0.50 g/L | [1] |

| Purity | >98% after HPLC purification | N/A |

Experimental Workflow for Biosynthesis

Conclusion

This technical guide has detailed the methodologies for both the chemical synthesis and biosynthesis of 3-O-demethylmonensin A. The biomimetic chemical synthesis offers a direct route from monensin A, while the biosynthetic approach using a genetically engineered Streptomyces cinnamonensis strain provides a de novo production method. The provided protocols, quantitative data, and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery. Further optimization of both synthetic and biosynthetic routes could lead to improved yields and facilitate the exploration of the biological activities of this monensin derivative.

References

In-depth Technical Guide on the Biological Activity of 3-O-Demethylmonensin A: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin A is a derivative of Monensin A, a well-known polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] Like its parent compound, 3-O-Demethylmonensin A is recognized for its antimicrobial properties and its ability to transport metal cations across biological membranes. This activity disrupts the natural ion gradients within cells, leading to its biological effects.[1] This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of 3-O-Demethylmonensin A, with a focus on its mechanism of action, antimicrobial properties, and relevant experimental methodologies.

Core Mechanism of Action: Ionophore Activity

The primary mechanism of action for 3-O-Demethylmonensin A, consistent with other polyether ionophores, is its ability to form lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+).[1] This complexation facilitates the transport of these ions across the hydrophobic lipid bilayers of cell membranes, a process that would otherwise be energetically unfavorable.

The disruption of the cellular ion homeostasis is the key to its biological effects. By creating an alternative pathway for cation transport, 3-O-Demethylmonensin A dissipates the electrochemical gradients that are essential for numerous cellular processes, including nutrient transport, pH regulation, and the maintenance of membrane potential. This ultimately leads to cell death in susceptible organisms.

Signaling Pathway of Ionophore-Mediated Cation Transport

Caption: Mechanism of 3-O-Demethylmonensin A as an ionophore.

Antimicrobial Activity

Experimental Protocols

Detailed experimental protocols for the specific evaluation of 3-O-Demethylmonensin A are not extensively published. However, standard methodologies for assessing the biological activity of ionophores and antimicrobial compounds can be adapted.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.

-

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

3-O-Demethylmonensin A stock solution of known concentration.

-

Positive control (bacterial culture without the compound).

-

Negative control (broth only).

-

-

Procedure:

-

A serial two-fold dilution of 3-O-Demethylmonensin A is prepared in the wells of a 96-well plate using MHB.

-

Each well is then inoculated with the standardized bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Cytotoxicity Assays

To assess the effect of 3-O-Demethylmonensin A on eukaryotic cells, standard cytotoxicity assays such as the MTT or XTT assay can be utilized. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Materials:

-

Mammalian cell line of interest (e.g., a cancer cell line or a non-cancerous control line).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

3-O-Demethylmonensin A stock solution.

-

MTT or XTT reagent.

-

Solubilization solution (for MTT assay).

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of 3-O-Demethylmonensin A.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

The MTT or XTT reagent is added to each well and incubated according to the manufacturer's instructions to allow for the formation of a colored formazan product by metabolically active cells.

-

If using the MTT assay, a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

-

3-O-Demethylmonensin A is a metabolite of Monensin A with established antimicrobial properties attributed to its function as a cation ionophore. While its general mechanism of action is understood, there is a notable lack of specific quantitative data in the public domain regarding its potency against various microbial strains and cell lines. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations and contribute to a more comprehensive understanding of the biological activity of this compound. Further research is warranted to fully characterize the therapeutic potential and toxicological profile of 3-O-Demethylmonensin A.

References

3-O-Demethylmonensin A: A Technical Guide to its Ionophoretic Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-O-Demethylmonensin A, a derivative of the well-characterized ionophore Monensin A, demonstrates significant biological activity, positioning it as a compound of interest for antimicrobial and oncological research. Its core mechanism of action is rooted in its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes, thereby disrupting crucial cellular ion gradients. This technical guide provides an in-depth exploration of this mechanism, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular action and downstream cellular consequences.

Introduction: The Ionophoretic Properties of Polyether Antibiotics

Ionophores are lipid-soluble molecules that bind to specific ions and transport them across biological membranes. This action disrupts the electrochemical gradients that are fundamental to a multitude of cellular processes, including pH regulation, maintenance of membrane potential, and signal transduction. Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis, is a prototypical ionophore with a high affinity for sodium ions (Na⁺), which it exchanges for protons (H⁺) in an electroneutral manner. 3-O-Demethylmonensin A is a semi-synthetic analog of Monensin A, featuring the removal of a methyl group at the 3-O position. This structural modification can influence its ion-binding and transport kinetics, potentially altering its biological activity profile.

Core Mechanism of Action: A Na⁺/H⁺ Antiporter

The primary mechanism of action for 3-O-Demethylmonensin A is its function as a sodium/proton antiporter. This process can be dissected into several key steps:

-

Complexation: At the exterior of the cell membrane, the deprotonated carboxyl group of 3-O-Demethylmonensin A chelates a sodium ion. The molecule then undergoes a conformational change, encapsulating the cation within its hydrophilic core while presenting a lipophilic exterior.

-

Transmembrane Diffusion: The now neutral and lipid-soluble ionophore-cation complex diffuses across the lipid bilayer.

-

Decomplexation: Upon reaching the intracellular space, where the Na⁺ concentration is typically lower, the ionophore releases the sodium ion.

-

Protonation and Return: The anionic ionophore then binds a proton from the cytosol, neutralizing its charge. This protonated form diffuses back across the membrane to the extracellular side, where it releases the proton, completing the cycle.

This continuous cycle leads to an influx of Na⁺ into the cell and an efflux of H⁺, resulting in an elevation of intracellular sodium concentration and intracellular alkalinization.

Caption: Ion Transport Cycle of 3-O-Demethylmonensin A.

Quantitative Data

Precise quantitative data for 3-O-Demethylmonensin A is not extensively available in the public domain. The following tables provide data for the parent compound, Monensin A, which serves as a crucial reference point for understanding the potential activity of its derivatives.

Table 1: Cation Binding Affinities of Monensin A

| Cation | Association Constant (Ka in M-1) |

| Na⁺ | 2.5 x 10⁶ |

| K⁺ | 2.0 x 10⁵ |

| Li⁺ | 6.3 x 10⁴ |

| Rb⁺ | 1.3 x 10⁵ |

| Cs⁺ | 5.0 x 10⁴ |

Data presented for Monensin A. The demethylation at the 3-O position may alter these affinities.

Table 2: In Vitro Anticancer Activity (IC50) of Monensin A

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | ~0.1 - 1.0 |

| MCF-7 | Breast Adenocarcinoma | ~0.1 - 1.0 |

| HeLa | Cervical Carcinoma | ~0.05 - 0.5 |

| U87 | Glioblastoma | ~0.5 - 5.0 |

IC50 values are approximate and can vary based on experimental conditions. Data is for Monensin A.

Experimental Protocols

Measurement of Ion Transport using Ion-Selective Electrodes

This protocol outlines a method to quantify the ionophoretic activity of 3-O-Demethylmonensin A by measuring changes in ion concentration in a model membrane system.

Materials:

-

Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., POPC:cholesterol).

-

Ion-selective electrode (ISE) for the ion of interest (e.g., Na⁺).

-

Reference electrode.

-

High-impedance potentiometer or pH/ion meter.

-

Thermostatted reaction vessel with a magnetic stirrer.

-

Buffer solutions (e.g., Tris-HCl) with defined ion concentrations.

-

Stock solution of 3-O-Demethylmonensin A in a suitable solvent (e.g., ethanol).

-

Detergent solution (e.g., Triton X-100) for membrane disruption.

Procedure:

-

Prepare LUVs encapsulating a specific concentration of the ion to be tested.

-

Suspend the LUVs in an iso-osmotic buffer containing a different concentration of the same ion to establish a gradient.

-

Place the LUV suspension in the thermostatted vessel and allow it to equilibrate with gentle stirring.

-

Calibrate the ISE and reference electrode system according to the manufacturer's instructions.

-

Immerse the electrodes in the LUV suspension and record a stable baseline reading of the external ion concentration.

-

Inject a small volume of the 3-O-Demethylmonensin A stock solution to initiate ion transport.

-

Continuously record the change in external ion concentration over time.

-

At the end of the experiment, add detergent to lyse the vesicles and release the entrapped ions to determine the total ion concentration for calibration of the transport rate.

-

The initial rate of change in external ion concentration is proportional to the ionophoretic activity of the compound.

Caption: Workflow for Ion-Selective Electrode Assay.

Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol details the use of the ratiometric fluorescent dye JC-1 to assess mitochondrial dysfunction induced by 3-O-Demethylmonensin A.

Materials:

-

Adherent or suspension cells of interest.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

JC-1 staining solution.

-

Stock solution of 3-O-Demethylmonensin A.

-

Positive control for mitochondrial depolarization (e.g., CCCP).

-

Fluorescence microscope, flow cytometer, or microplate reader.

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere.

-

Treat cells with a concentration range of 3-O-Demethylmonensin A for a defined period. Include untreated and positive controls.

-

Following treatment, remove the culture medium and wash the cells gently with PBS.

-

Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol, typically for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Acquire fluorescence readings. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization.

Downstream Signaling Pathways and Cellular Consequences

The disruption of the Na⁺/H⁺ gradient by 3-O-Demethylmonensin A initiates a cascade of cellular events that contribute to its biological activity.

-

Disruption of pH Homeostasis: The alteration of intracellular and intra-organellar pH can impair the function of pH-sensitive enzymes and disrupt processes such as endosomal trafficking and lysosomal degradation.

-

Mitochondrial Dysfunction: The collapse of the Na⁺ gradient across the inner mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential. This impairs ATP synthesis and increases the production of reactive oxygen species (ROS), leading to oxidative stress.

-

Induction of Apoptosis: The combination of ionic imbalance, oxidative stress, and impaired energy metabolism can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

Caption: Cellular Signaling Cascade Post-Ionophore Action.

Conclusion

3-O-Demethylmonensin A's mechanism of action as a potent ionophore, primarily targeting the Na⁺/H⁺ antiport system, underpins its significant biological effects. While specific quantitative data for this derivative remains to be fully elucidated, its activity can be inferred from its parent compound, Monensin A. The disruption of fundamental ionic gradients triggers a well-defined cascade of cellular stress, culminating in mitochondrial dysfunction and apoptosis. The experimental protocols detailed herein provide a robust framework for the further characterization of 3-O-Demethylmonensin A and other novel ionophores, facilitating their potential development as therapeutic agents.

The Unveiling of 3-O-Demethylmonensin A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Demethylmonensin A, a naturally occurring polyether ionophore. It delves into the discovery of this compound as a co-metabolite in the fermentation of Streptomyces cinnamonensis, its biosynthetic origins, and the methods for its isolation and characterization. The document further explores its mechanism of action as a sodium ionophore, summarizing its antimicrobial activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Origin

Producing Organism and Co-Metabolite Status

3-O-Demethylmonensin A was discovered as a minor co-metabolite produced by the bacterium Streptomyces cinnamonensis.[1][2] This soil-dwelling actinomycete is renowned for its production of the potent polyether antibiotic, Monensin A.[1] 3-O-Demethylmonensin A, along with its counterpart 3-O-Demethylmonensin B, are naturally occurring precursors or shunt metabolites in the biosynthesis of Monensins A and B, respectively.[1] Under standard fermentation conditions, these demethylated forms are produced in trace amounts.[1]

Enhanced Production through Biosynthetic Manipulation

Research has demonstrated that the production of 3-O-Demethylmonensin A and B can be significantly enhanced by the addition of methylation inhibitors to the Streptomyces cinnamonensis culture medium.[1] These inhibitors interfere with the transfer of a methyl group to the hydroxyl group at the C-3 position of the monensin backbone, a crucial step in the biosynthesis of Monensin A.[1] This manipulation of the biosynthetic pathway has been instrumental in obtaining sufficient quantities of 3-O-Demethylmonensin A for structural elucidation and biological evaluation.[1]

Biosynthesis of 3-O-Demethylmonensin A

The biosynthesis of 3-O-Demethylmonensin A is intrinsically linked to that of Monensin A, following the polyketide pathway. The proposed biosynthetic scheme suggests that the formation of the five ether rings of the monensin molecule precedes the final methylation step.[1] 3-O-Demethylmonensin A represents one of the final intermediates in this pathway before the methylation of the hydroxyl group at the C-3 position.[1]

The core structure is assembled from precursor units derived from acetate, propionate, and butyrate.[1] A series of enzymatic reactions, including condensation, reduction, and cyclization, lead to the formation of the complex polyether backbone. The final step in the formation of Monensin A is the methylation of the C-3 hydroxyl group, a reaction that is inhibited by compounds such as aminopterine, sulfadimidine, and sulfathiazole, leading to the accumulation of 3-O-Demethylmonensin A.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H60O11 | [3][4] |

| Molecular Weight | 656.85 g/mol | [3][4] |

| CAS Number | 92096-16-7 | [5] |

Experimental Protocols

Fermentation for Enhanced Production of 3-O-Demethylmonensin A

This protocol is adapted from studies on Monensin production by Streptomyces cinnamonensis and the use of methylation inhibitors.[1][6]

4.1.1. Culture Medium and Conditions:

-

Seed Medium: A suitable seed medium for Streptomyces cinnamonensis may contain (per liter): glucose 10 g, soybean meal 10 g, corn steep liquor 5 g, yeast extract 1 g, and CaCO3 2 g. Adjust pH to 7.0 before sterilization.

-

Production Medium: A typical production medium may contain (per liter): soluble starch 50 g, soybean meal 20 g, corn steep liquor 10 g, (NH4)2SO4 3 g, CaCO3 5 g, and soybean oil 20 ml.

-

Inoculation and Fermentation: Inoculate the seed medium with a spore suspension or a vegetative culture of S. cinnamonensis. Incubate at 28-30°C for 48-72 hours with shaking. Transfer the seed culture to the production medium (5-10% v/v).

-

Addition of Methylation Inhibitors: To enhance the production of 3-O-Demethylmonensin A, add a filter-sterilized solution of a methylation inhibitor, such as aminopterine (to a final concentration of 2.3 x 10⁻² mM), to the production culture after a specific period of growth (e.g., 17 hours).[7]

4.1.2. Fermentation Monitoring:

-

Monitor the fermentation for pH, cell growth, and production of monensins. The pH is typically maintained between 6.5 and 7.5.

Isolation and Purification of 3-O-Demethylmonensin A

This protocol is a generalized procedure based on methods for isolating polyether antibiotics like Monensin A.[8][9]

4.2.1. Extraction:

-

At the end of the fermentation, acidify the whole broth to pH 3.0-4.0 with an acid such as HCl or H2SO4.

-

Extract the acidified broth with a water-immiscible organic solvent, such as methyl isobutyl ketone or ethyl acetate (2-3 times with equal volumes).

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of 3-O-Demethylmonensin A will be slightly higher than Monensin A due to the free hydroxyl group.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing 3-O-Demethylmonensin A using RP-HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[10] Detection can be performed using a UV detector or by post-column derivatization with vanillin reagent followed by detection at 520 nm for enhanced sensitivity and specificity.[8]

Structure Elucidation

The structure of 3-O-Demethylmonensin A can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry. Comparison of the NMR spectra with that of Monensin A will show the absence of the methyl signal corresponding to the C-3 methoxy group.

-

X-ray Crystallography: To determine the absolute configuration. The crystal structure of the sodium salt of demethylmonensin A has been reported.[11]

Biological Activity and Mechanism of Action

Antimicrobial Activity

3-O-Demethylmonensin A exhibits antimicrobial properties, primarily against Gram-positive bacteria.[5] Its activity is generally lower than that of its methylated counterpart, Monensin A.[11] The antimicrobial activity of Monensin A against various microorganisms is summarized in the table below, which can serve as a reference for the expected activity of 3-O-Demethylmonensin A.

| Microorganism | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MSSA) | High activity (specific values vary) | [1] |

| Staphylococcus aureus (MRSA) | High activity (specific values vary) | [1] |

| Gram-positive cocci | 0.02 - >25 | [1] |

| Peptostreptococcus anaerobius | 1.56 (for Monensin A) | [1] |

| Gram-negative bacteria | Lacked antimicrobial activity | [12] |

| Yeast isolates | Lacked antimicrobial activity | [12] |

Mechanism of Action: Ionophore Activity

The primary mechanism of action of 3-O-Demethylmonensin A is its function as an ionophore, specifically for sodium ions (Na⁺).[5] It forms a lipid-soluble complex with Na⁺ and facilitates its transport across biological membranes, disrupting the natural ion gradients.[5] This influx of Na⁺ into the microbial cell is coupled with an efflux of protons (H⁺), leading to a disruption of the transmembrane electrochemical potential and intracellular pH.[3] This ultimately interferes with essential cellular processes, leading to cell death.[2] The lower biological activity of 3-O-Demethylmonensin A compared to Monensin A is attributed to the presence of the free hydroxyl group at the C-3 position, which lies on the otherwise non-polar exterior of the ion-complex, potentially affecting its membrane-translocating efficiency.[11]

Visualizations

Caption: Experimental workflow for the production, isolation, and characterization of 3-O-Demethylmonensin A.

Caption: Proposed signaling pathway for the antimicrobial action of 3-O-Demethylmonensin A.

References

- 1. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapeutic Potential of Monensin as an Anti-microbial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. famic.go.jp [famic.go.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. CN103937848A - Novel culture medium for producing monensin by fermenting streptomyces cinnamonensis and culture method - Google Patents [patents.google.com]

- 7. Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? [mdpi.com]

- 8. Determination of monensin in edible bovine tissues and milk by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatographic determination of monensin in premix and animal feeds: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Monensin sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Monensin - Wikipedia [en.wikipedia.org]

- 12. In vitro antimicrobial activity of monensin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-O-Demethylmonensin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-O-Demethylmonensin A, a significant derivative of the polyether ionophore antibiotic Monensin A. Due to a scarcity of direct experimental data for 3-O-Demethylmonensin A in publicly accessible literature, this guide establishes a detailed spectroscopic profile through reasoned inference from the extensive data available for its parent compound, Monensin A. This document outlines the expected characteristics in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it provides detailed experimental protocols and visual workflows to aid researchers in the characterization of this and similar compounds.

Introduction

3-O-Demethylmonensin A is a key metabolite and derivative of Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis. Monensin A is widely used in veterinary medicine as a coccidiostat and growth promotant. The demethylation at the C3 position can alter its biological activity and physicochemical properties, making its unambiguous identification and characterization crucial for drug development and metabolic studies. This guide synthesizes the expected spectroscopic data for 3-O-Demethylmonensin A and provides the necessary protocols for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 3-O-Demethylmonensin A. These predictions are based on the well-documented spectroscopic data of Monensin A, with adjustments to account for the substitution of a methoxy group with a hydroxyl group at the C3 position.

Predicted ¹H NMR Data

The most significant predicted change in the ¹H NMR spectrum of 3-O-Demethylmonensin A compared to Monensin A is the absence of the characteristic methoxy singlet signal around 3.4 ppm. Additionally, the proton at C3 is expected to experience a downfield shift due to the deshielding effect of the adjacent hydroxyl group. The chemical shifts are referenced to a standard solvent like CDCl₃.

| Proton Assignment | Expected Chemical Shift (δ, ppm) for 3-O-Demethylmonensin A (Inferred) | Reported Chemical Shift (δ, ppm) for Monensin A |

| C3-H | ~3.6 - 3.8 | ~3.3 - 3.5 |

| C3-OCH₃ | Absent | ~3.4 (singlet) |

| Other skeletal protons | Similar to Monensin A with minor shifts | Various |

| Methyl protons | Similar to Monensin A | Various |

| Hydroxyl protons | Broad, variable signals | Broad, variable signals |

Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon at C3 is expected to show a significant upfield shift due to the replacement of the methoxy group with a hydroxyl group. The methoxy carbon signal will be absent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 3-O-Demethylmonensin A (Inferred) | Reported Chemical Shift (δ, ppm) for Monensin A |

| C3 | ~70 - 75 | ~85 |

| C3-OCH₃ | Absent | ~58 |

| Other skeletal carbons | Similar to Monensin A with minor shifts | Various |

| Methyl carbons | Similar to Monensin A | Various |

| C1 (Carboxyl) | ~175 - 180 | ~175 - 180 |

Mass Spectrometry Data

The molecular weight of 3-O-Demethylmonensin A is 656.85 g/mol , corresponding to the molecular formula C₃₅H₆₀O₁₁. In electrospray ionization (ESI) mass spectrometry, it is expected to form adducts with sodium and protons.

| Ion | Expected m/z for 3-O-Demethylmonensin A | Observed m/z for Monensin A |

| [M+H]⁺ | 657.41 | 671.43 |

| [M+Na]⁺ | 679.39 | 693.41 |

| [M-H₂O+H]⁺ | 639.40 | 653.42 |

The fragmentation pattern in MS/MS is predicted to be similar to that of Monensin A, involving neutral losses of water and cleavages of the polyether backbone.[1][2][3]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Spectroscopic Technique | Expected Observations for 3-O-Demethylmonensin A |

| Infrared (IR) Spectroscopy | Broad O-H stretching band (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching of the carboxylic acid (~1710 cm⁻¹), and C-O stretching in the fingerprint region (~1100 cm⁻¹). The O-H band is expected to be more pronounced compared to Monensin A. |

| UV-Visible (UV-Vis) Spectroscopy | No significant chromophores are present, thus it is not expected to show strong absorbance in the UV-Vis region (200-800 nm). Derivatization with reagents like vanillin can be used for colorimetric quantification, typically showing an absorbance maximum around 520 nm.[4][5] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-O-Demethylmonensin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-O-Demethylmonensin A in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-O-Demethylmonensin A (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

MS Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

-

MS/MS Acquisition (Tandem MS):

-

Select the precursor ions of interest (e.g., [M+H]⁺ and [M+Na]⁺) in the first mass analyzer.

-

Fragment the selected ions using collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

-

Acquire the product ion spectra in the second mass analyzer.

-

-

Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and to propose fragmentation pathways for the observed product ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest and use a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To assess the electronic absorption properties and for quantitative analysis after derivatization.

Methodology:

-

Sample Preparation (for structural analysis): Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

Sample Preparation (for quantification): For derivatization, follow a validated procedure, such as reacting the sample with an acidic vanillin solution, which imparts a color.[4]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent (or the derivatizing reagent blank).

-

Fill the sample cuvette with the sample solution.

-

Scan the spectrum over a wavelength range of 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic analysis of 3-O-Demethylmonensin A is critical for its unambiguous identification and characterization. While direct experimental data is limited, a comprehensive spectroscopic profile can be reliably inferred from its parent compound, Monensin A. The key differentiating features are expected in the ¹H and ¹³C NMR spectra due to the absence of the C3-methoxy group, and in the mass spectrum reflecting the lower molecular weight. The provided experimental protocols and workflows offer a robust framework for researchers to empirically validate these predictions and to further investigate the properties and applications of this important monensin derivative.

References

- 1. Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation studies on monensin A by sequential electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepoultrysite.com [thepoultrysite.com]

- 5. Liquid chromatographic determination of monensin in premix and animal feeds: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 3-O-Demethylmonensin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation products of 3-O-Demethylmonensin A is limited. This guide provides a comprehensive framework based on established principles of stability testing for pharmaceutical compounds and data available for the parent compound, monensin A. The experimental protocols, quantitative data, and degradation pathways presented herein are illustrative and intended to guide the design of studies for 3-O-Demethylmonensin A.

Introduction to 3-O-Demethylmonensin A

3-O-Demethylmonensin A is a derivative of Monensin A, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. It is primarily used as a reference standard in analytical method development, validation, and quality control for Monensin.[1] Like its parent compound, it exhibits antimicrobial properties by complexing with metal cations and transporting them across cell membranes.[2] Understanding its stability and degradation profile is crucial for its use as a reliable standard and for any potential therapeutic applications.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₀O₁₁ | [1][3] |

| Molecular Weight | 656.85 g/mol | [1][3] |

| Appearance | Crystalline powder | Inferred |

| Solubility | Soluble in many organic solvents | Inferred |

Principles of Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (or stress testing) is the process of subjecting the compound to conditions more severe than accelerated stability studies to identify potential degradation products and establish degradation pathways.[4][5] This information is vital for developing stability-indicating analytical methods.[6][7][8][9]

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.[10]

Experimental Protocols for Stability and Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on 3-O-Demethylmonensin A. The precise conditions (e.g., concentration of reagents, duration of exposure) would need to be optimized for this specific molecule.

Acid and Base Hydrolysis

-

Objective: To evaluate the stability of 3-O-Demethylmonensin A in acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of 3-O-Demethylmonensin A in a suitable solvent (e.g., methanol or acetonitrile).

-

For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Oxidative Degradation

-

Objective: To assess the susceptibility of 3-O-Demethylmonensin A to oxidation.

-

Protocol:

-

Prepare a stock solution of 3-O-Demethylmonensin A.

-

Add an equal volume of a solution of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

-

Withdraw aliquots at various time points and analyze by HPLC.

-

Thermal Degradation

-

Objective: To determine the effect of high temperature on the stability of 3-O-Demethylmonensin A.

-

Protocol:

-

Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, or 105°C) for a defined period.

-

For degradation in solution, prepare a solution of the compound and incubate it at a high temperature.

-

At specified intervals, remove samples, allow them to cool to room temperature, dissolve (if solid), and analyze by HPLC.

-

Photodegradation

-

Objective: To evaluate the stability of 3-O-Demethylmonensin A upon exposure to light.

-

Protocol:

-

Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

After the exposure period, prepare the samples for analysis and assess degradation by HPLC.

-

Illustrative Data Presentation

The following tables are examples of how quantitative data from stability and forced degradation studies for 3-O-Demethylmonensin A could be presented.

Table 1: Illustrative Summary of Forced Degradation Studies for 3-O-Demethylmonensin A

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 22.5 | 4 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.7 | 2 |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 8.5 | 2 |

| Thermal (Solution) | In Water | 24 hours | 80°C | 12.1 | 3 |

| Photodegradation | ICH Q1B | 7 days | 25°C | 9.8 | 1 |

Table 2: Illustrative Stability Data for 3-O-Demethylmonensin A at 40°C / 75% RH

| Time Point (Months) | Assay (%) (Illustrative) | Degradation Product 1 (%) (Illustrative) | Degradation Product 2 (%) (Illustrative) | Total Degradation Products (%) (Illustrative) |

| 0 | 99.8 | < 0.05 | < 0.05 | Not Detected |

| 1 | 99.2 | 0.25 | 0.15 | 0.40 |

| 3 | 98.5 | 0.65 | 0.35 | 1.00 |

| 6 | 97.1 | 1.20 | 0.70 | 1.90 |

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Hypothetical Degradation Pathway

Given the polyether structure of 3-O-Demethylmonensin A, potential degradation pathways could involve hydrolysis of ether linkages or oxidation of hydroxyl groups. The following is a hypothetical representation.

References

- 1. 3-O-Demethyl Monensin A | Axios Research [axios-research.com]

- 2. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]

- 3. 3-O-Demethyl Monensin A - SRIRAMCHEM [sriramchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. wjpps.com [wjpps.com]

- 10. resolvemass.ca [resolvemass.ca]

In Vitro Characterization of 3-O-Demethylmonensin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylmonensin A is a derivative of the polyether ionophore antibiotic, monensin A. As a member of the ionophore class of molecules, it is anticipated to exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive framework for the in vitro characterization of 3-O-Demethylmonensin A, leveraging established methodologies for its parent compound, monensin A. The guide details experimental protocols for assessing its cytotoxic and antimicrobial activities and outlines the key signaling pathways likely affected. While specific quantitative data for 3-O-Demethylmonensin A is not extensively available in public literature, this document serves as a roadmap for researchers to generate and interpret such data.

Introduction

Monensin A, produced by Streptomyces cinnamonensis, is a well-characterized ionophore that selectively complexes with and transports monovalent cations, such as sodium (Na⁺), across lipid membranes. This disruption of ion gradients leads to a cascade of cellular effects, making it a valuable tool in biological research and a commercially used veterinary antibiotic. 3-O-Demethylmonensin A, a metabolite of monensin A, is expected to retain the core ionophoric activity, though its potency and selectivity may differ. A thorough in vitro characterization is essential to elucidate its specific biological profile and potential therapeutic applications.

This guide presents a systematic approach to characterizing 3-O-Demethylmonensin A, focusing on two primary areas: anticancer and antimicrobial activities.

Anticancer Activity Assessment

The anticancer potential of 3-O-Demethylmonensin A can be evaluated through a series of in vitro assays to determine its cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC₅₀) across various cancer cell lines. The following table provides a template for data presentation.

| Cell Line | Histotype | Incubation Time (h) | IC₅₀ (µM) |

| Example: | |||

| MCF-7 | Breast Adenocarcinoma | 72 | [Experimental Value] |

| A549 | Lung Carcinoma | 72 | [Experimental Value] |

| HCT-116 | Colon Carcinoma | 72 | [Experimental Value] |

| DU145 | Prostate Carcinoma | 72 | [Experimental Value] |

| [Additional Cell Lines] | [Respective Histotype] | [Time] | [Experimental Value] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of 3-O-Demethylmonensin A in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line (e.g., HL-60)

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with 3-O-Demethylmonensin A at concentrations around its IC₅₀ for 24-48 hours.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Treat cells with 3-O-Demethylmonensin A as described for cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for assessing the in vitro anticancer activity.

Caption: Hypothesized signaling pathway based on monensin A.

Antimicrobial Activity Assessment

The antimicrobial efficacy of 3-O-Demethylmonensin A can be determined against a panel of clinically relevant bacterial strains, particularly Gram-positive bacteria, which are known to be susceptible to monensin.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Example: | ||

| Staphylococcus aureus | Positive | [Experimental Value] |

| Bacillus subtilis | Positive | [Experimental Value] |

| Escherichia coli | Negative | [Experimental Value] |

| Pseudomonas aeruginosa | Negative | [Experimental Value] |

| [Additional Strains] | [Gram Stain] | [Experimental Value] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of 3-O-Demethylmonensin A in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized bacterial suspension to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Antimicrobial Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro characterization of 3-O-Demethylmonensin A. By following the detailed protocols for assessing anticancer and antimicrobial activities, researchers can generate the necessary data to understand its biological profile. The provided templates for data presentation and the visualized workflows and signaling pathways offer a structured approach to this characterization. While the biological activities of 3-O-Demethylmonensin A are anticipated to be similar to its parent compound, monensin A, empirical determination of its specific potency and spectrum of activity is crucial for any future drug development endeavors.

The Unexplored Frontier: A Technical Guide to 3-O-Demethylmonensin A Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin A, a polyether ionophore produced by Streptomyces cinnamonensis, has long been a subject of intense scientific scrutiny due to its potent biological activities, including its established use as an anticoccidial agent in veterinary medicine. Its ability to transport cations across cell membranes disrupts ionic gradients, leading to a cascade of cellular effects that have been exploited for various therapeutic purposes. The chemical scaffold of Monensin A, with its multiple hydroxyl groups and a carboxylic acid moiety, has presented a rich playground for medicinal chemists. Modifications at the C-1 carboxyl and C-26 primary hydroxyl groups have yielded a plethora of derivatives with modulated biological activities.

This technical guide focuses on a less-explored facet of monensin chemistry: 3-O-Demethylmonensin A and its potential analogues and derivatives. As a key biosynthetic precursor to Monensin A, 3-O-Demethylmonensin A offers a unique starting point for derivatization, with a free hydroxyl group at the C-3 position. This guide will synthesize the available, albeit limited, information on this specific class of compounds, placed within the broader context of Monensin A chemistry. We will delve into the known biological activities of related monensin derivatives, present quantitative data, detail relevant experimental protocols, and visualize the underlying chemical and biological pathways.

The Significance of the 3-O-Methyl Group

The biosynthesis of Monensin A involves a late-stage O-methylation at the C-3 position, a reaction catalyzed by the enzyme MonE. The precursor, 3-O-Demethylmonensin A, is a naturally occurring intermediate. While the literature extensively covers derivatives at other positions, the targeted synthesis of analogues starting from 3-O-Demethylmonensin A remains a largely uncharted territory. This presents both a challenge and an opportunity for researchers seeking to develop novel ionophores with unique properties and potentially improved therapeutic indices. The free hydroxyl group at C-3 could be a key site for introducing new functionalities to modulate the molecule's polarity, metal ion selectivity, and biological targeting.

Biosynthesis of Monensin A

The following diagram illustrates the final steps in the biosynthesis of Monensin A, highlighting the crucial role of 3-O-Demethylmonensin A as an intermediate.

Caption: Final steps in the biosynthesis of Monensin A.

Quantitative Data on Monensin A Derivatives

While specific data for 3-O-Demethylmonensin A derivatives is scarce, the following tables summarize the biological activities of various Monensin A derivatives modified at other positions. This data provides a valuable reference for understanding structure-activity relationships within the monensin family and can guide the design of novel 3-O-demethyl analogues.

Table 1: Antibacterial Activity of Monensin A Derivatives (MIC in µg/mL)

| Compound | Modification | S. aureus | S. epidermidis | B. subtilis | Reference |

| Monensin A | Parent Compound | 2.0 | 1.0 | 0.5 | [1] |

| Phenylurethane of Monensin A | C-26 Hydroxyl | 0.5 | 0.25 | 0.125 | [2][3] |

| Monensin A Methyl Ester | C-1 Carboxyl | 4.0 | 2.0 | 1.0 | [4] |

| Monensin A Amide | C-1 Carboxyl | 8.0 | 4.0 | 2.0 | [4][5] |

| 7-O-Benzylmonensin | C-7 Hydroxyl | 1.5 | 0.8 | 0.4 | [6] |

Table 2: Antiproliferative Activity of Monensin A Derivatives (IC50 in µM)

| Compound | Modification | MV4-11 (Leukemia) | A549 (Lung) | HeLa (Cervical) | Reference | | :--- | :--- | :--- | :--- | :--- | | Monensin A | Parent Compound | 0.09 | >10 | 1.2 |[5] | | Tertiary Amide of Monensin A | C-1 Carboxyl | 0.25 | 8.5 | 2.5 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the modification of Monensin A, which can be adapted for the derivatization of 3-O-Demethylmonensin A.

General Workflow for Derivative Synthesis

The following diagram outlines a general workflow for the synthesis and evaluation of Monensin A derivatives.

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of a C-26 Urethane Derivative of Monensin A[2]

-

Materials: Monensin A sodium salt, desired isocyanate (e.g., phenyl isocyanate), dry toluene, nitrogen atmosphere.

-

Procedure:

-

Dissolve Monensin A sodium salt in dry toluene under a nitrogen atmosphere.

-

Add a stoichiometric amount of the desired isocyanate to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by NMR and mass spectrometry.

-

Protocol 2: Synthesis of a C-1 Amide Derivative of Monensin A[5]

-

Materials: Monensin A, desired amine, coupling agents (e.g., HATU, HOBt), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve Monensin A in the solvent.

-

Add the coupling agents and the base to the solution and stir for 10-15 minutes at 0°C.

-

Add the desired amine and let the reaction mixture warm to room temperature.

-

Stir for 12-24 hours.

-

Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Monensin A and its derivatives is the disruption of ion gradients across biological membranes. This leads to a variety of downstream effects.

Caption: Mechanism of action of Monensin derivatives.

Future Directions and Conclusion

The field of 3-O-Demethylmonensin A analogues and derivatives is ripe for exploration. The presence of a free hydroxyl group at a position distinct from the commonly modified sites offers a unique opportunity to generate novel compounds with potentially superior biological profiles. Future research should focus on:

-

Efficient Synthesis: Developing robust synthetic routes for the selective modification of the C-3 hydroxyl group of 3-O-Demethylmonensin A.

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substituents at the C-3 position affect ionophoric activity, selectivity, and biological effects.

-

Therapeutic Potential: Evaluating novel analogues for a range of applications, including as antibacterial, antiviral, anticancer, and antiparasitic agents.

References

- 1. Studies on the chemical modification of monensin. III. Synthesis and sodium ion transport activity of macrocyclic monensylamino acid-1,29-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]